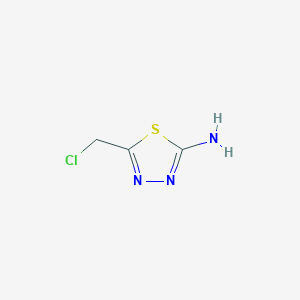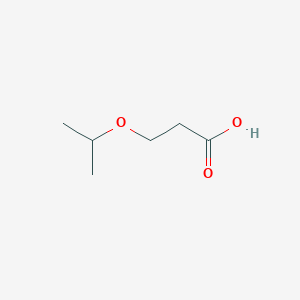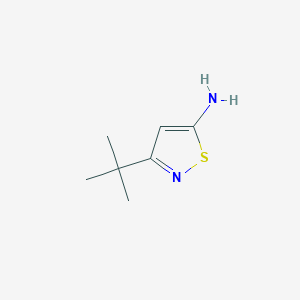
3-(tert-Butyl)isothiazol-5-amine
Descripción general
Descripción
3-(tert-Butyl)isothiazol-5-amine is a chemical compound that is part of a broader class of isothiazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group attached to the isothiazole ring can influence the physical and chemical properties of the molecule, potentially leading to unique reactivity and biological activity.
Synthesis Analysis
The synthesis of isothiazole derivatives can be achieved through various methods. For instance, the use of di-tert-butyl dicarbonate (Boc2O) has been shown to convert alkyl and aryl amines to the corresponding isothiocyanates, which are precursors to isothiazole compounds . Another approach involves the reaction of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines to obtain triazole oxides, which can be further transformed into various substituted triazoles . Additionally, the reduction of N-benzylidene-thiazol-2-amine derivatives has been used to synthesize tert-butyl-containing thiazol-2-amines with potential antitumor activity .
Molecular Structure Analysis
The molecular structure of isothiazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, a compound with a tert-butyl group on the thiazole ring was found to crystallize in the monoclinic system, and its structure was determined to include intermolecular hydrogen bonds and π...π contacts that stabilize the three-dimensional network . Another similar compound crystallizes in the triclinic system, and its structure was also determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Isothiazole derivatives can undergo various chemical reactions. For instance, the reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides can yield different triazole derivatives . The fluoride-mediated nucleophilic substitution of tert-butyl isothiazole carboxylates with amines is another example of a reaction that leads to the formation of 5-(alkylamino)isothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazole derivatives are influenced by the substituents on the isothiazole ring. The tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and solubility. The presence of this group can also influence the boiling and melting points of the compound. For example, the tert-butyl group in 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones was successfully removed to yield compounds with different physical properties . Additionally, the tert-butyl group can be used as a protecting group for amines, as demonstrated in the N-tert-butyloxycarbonylation of amines in water .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Fluoride-Mediated Synthesis : 3-(tert-Butyl)isothiazol-5-amine is utilized in fluoride-mediated nucleophilic substitution reactions, offering a pathway for synthesizing 5-(alkylamino)isothiazoles under mild conditions (Zubenko & Potkin, 2009).
Structural Analysis and Antitumor Activity : This compound plays a role in the synthesis of derivatives with potential antitumor activity, as indicated by the synthesis and crystal structure analysis of related thiazole compounds (叶姣 et al., 2015).
Intermediates for Asymmetric Synthesis : It is also used in the preparation of N-tert-butanesulfinyl imines, which are key intermediates in the asymmetric synthesis of amines (Ellman et al., 2002).
Synthesis of Isothiocyanates : Alkyl and aryl amines, including 3-(tert-Butyl)isothiazol-5-amine, are converted to corresponding isothiocyanates using di-tert-butyl dicarbonate, showing its versatility in chemical synthesis (Munch et al., 2008).
Preparation of Schiff-base Complexes : It is used in the synthesis of Schiff-base complexes which have applications in luminescent materials and coordination chemistry (Wong et al., 2004).
Biomedical Applications
Antimicrobial Agents : Derivatives of 3-(tert-Butyl)isothiazol-5-amine have been synthesized and evaluated for their antimicrobial properties, indicating potential in pharmaceutical applications (Malik & Patel, 2017).
Amination Reactions in Therapeutic Synthesis : The compound is involved in iodine-catalyzed amination of benzoxazoles, a process important for synthesizing therapeutically active compounds (Lamani & Prabhu, 2011).
Chemical Synthesis and Catalysis
Catalytic Applications : It is involved in the synthesis and study of chemical structures for use in catalysis, demonstrating its utility in chemical engineering and materials science (Chankeshwara & Chakraborti, 2006).
Synthesis of Heterocyclic Compounds : The compound is key in the preparation of various heterocyclic structures, highlighting its importance in organic synthesis (Padwa et al., 2003).
Functional Group Transformations : It plays a role in the de-tert-butylation of triazole-thione compounds, showcasing its relevance in functional group transformations (RashidiN. & BeradB., 2012).
Safety And Hazards
The compound is classified as a warning signal word. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3-tert-butyl-1,2-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEZLXWGJLPQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568477 | |
| Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)isothiazol-5-amine | |
CAS RN |
89151-73-5 | |
| Record name | 3-tert-Butyl-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

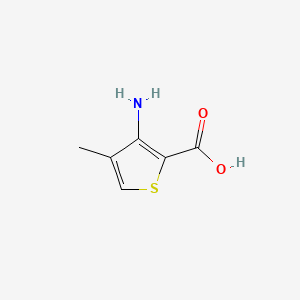
![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)
![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)
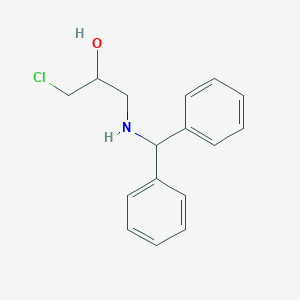
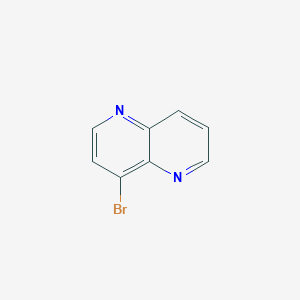
![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)
